
7'-Hydroxy ABA-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-Hydroxy ABA-d2 is a deuterium-labeled derivative of 7’-Hydroxy ABA. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its stable isotope properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Hydroxy ABA-d2 typically involves the deuteration of 7’-Hydroxy ABA. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 7’-Hydroxy ABA-d2 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The purity and yield of the final product are critical factors in industrial production, requiring rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
7’-Hydroxy ABA-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 7’-Hydroxy ABA-d2 into other deuterium-labeled derivatives.
Substitution: The hydroxyl group in 7’-Hydroxy ABA-d2 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon in the presence of deuterium gas.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different deuterium-labeled compounds .
Wissenschaftliche Forschungsanwendungen
7’-Hydroxy ABA-d2 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Biological Studies: Used in studies involving plant hormones and their physiological effects.
Industrial Applications: Employed in the development of new drugs and the study of their pharmacological properties
Wirkmechanismus
The mechanism of action of 7’-Hydroxy ABA-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the metabolic stability and pharmacokinetic properties of drugs. This can lead to changes in the rate of drug metabolism and the formation of metabolites. The compound’s effects are primarily mediated through its interaction with enzymes involved in drug metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7’-Hydroxy ABA: The non-deuterated form of 7’-Hydroxy ABA-d2.
8’-Hydroxy ABA: Another hydroxylated derivative of ABA.
Phaseic Acid: A catabolite of ABA with similar physiological functions.
Uniqueness
7’-Hydroxy ABA-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolism research .
Eigenschaften
Molekularformel |
C15H20O5 |
|---|---|
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
(2Z,4E)-5-[(1S)-2-[dideuterio(hydroxy)methyl]-1-hydroxy-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1/i9D2 |
InChI-Schlüssel |
ZGHRCSAIMSBFLK-HXIWSWNXSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C)O |
Kanonische SMILES |
CC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



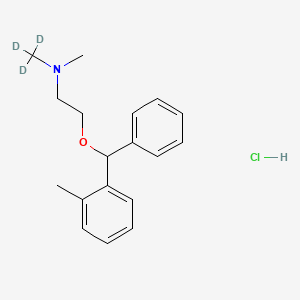
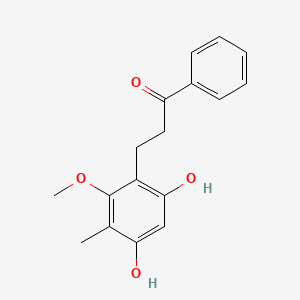
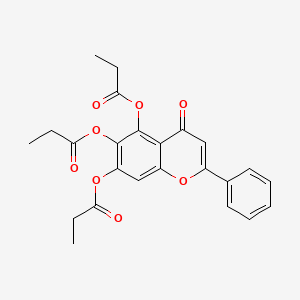
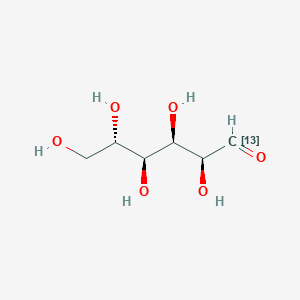
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
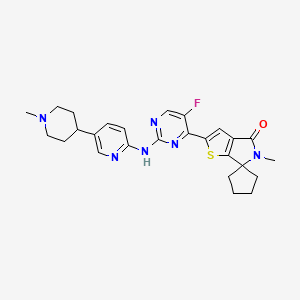
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
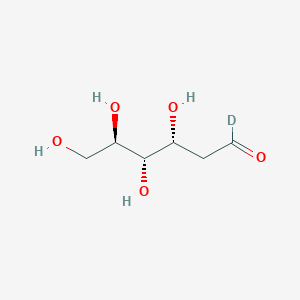
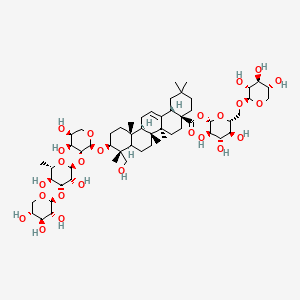
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)
